molecular formula C20H16N4O6 B2600904 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 920440-56-8

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2600904
CAS No.: 920440-56-8
M. Wt: 408.37
InChI Key: GOCKDWIXABBJID-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at the 5-position with a 2,4-dimethoxyphenyl group. The oxadiazole is linked via a methylene bridge to an acetamide moiety bearing a 1,3-dioxoisoindoline group.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O6/c1-28-11-7-8-14(15(9-11)29-2)17-22-23-20(30-17)21-16(25)10-24-18(26)12-5-3-4-6-13(12)19(24)27/h3-9H,10H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCKDWIXABBJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step often involves the use of electrophilic aromatic substitution reactions to introduce the dimethoxyphenyl group onto the oxadiazole ring.

    Incorporation of the Phthalimide Moiety: The phthalimide group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxadiazole intermediate is replaced by the phthalimide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the phthalimide moiety, potentially converting them into more reactive intermediates.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could yield quinones, while reduction of the oxadiazole ring might produce amines or other reduced forms.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol

Biological Activity

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O7C_{15}H_{12}N_4O_7 with a molecular weight of approximately 360.282 g/mol. The compound features an oxadiazole ring which is known for its broad biological activity profile.

Antimicrobial Activity

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.5 to 8 µg/mL against various Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines including prostate cancer (PC3), colorectal cancer (HCT-116), hepatocellular carcinoma (HePG-2), HeLa (cervical cancer), and breast cancer (MCF7) cells.
  • Results : Significant anti-proliferative effects were observed with IC50 values often falling below 10 µM for several derivatives. For example, some derivatives showed IC50 values as low as 0.14 µM against A549 lung cancer cells .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression such as:
    • Topoisomerase
    • Histone deacetylase (HDAC)
    • Poly(ADP-ribose) polymerase (PARP)
    These enzymes play crucial roles in DNA replication and repair mechanisms critical for cancer cell survival .
  • Apoptosis Induction : Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of action of oxadiazole derivatives:

StudyCell LineIC50 ValueObservations
A549<0.14 µMExcellent cytotoxic profile
PC3<10 µMSignificant anti-proliferative activity
HeLa<10 µMInduced apoptosis through caspase activation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Substituent Diversity : The target compound’s 2,4-dimethoxyphenyl group contrasts with 3,4-dimethoxy (2c) or benzofuran (2a) substituents, altering electronic and steric profiles.
  • Linkage Variations : Thioether linkages (e.g., 2a, 8t) vs. the acetamide bridge in the target compound affect solubility and metabolic stability.
  • Synthetic Routes : KOH-mediated cyclization (target, 2c) vs. ultrasonic/K₂CO₃ methods (2a, 8t) influence reaction efficiency and scalability .
Key Observations:
  • Activity Correlations : Thiazolidinedione (2c) and indole-sulfanyl (8t) derivatives show anticancer and anti-inflammatory activities, respectively, whereas benzofuran-thio compounds (2a) target microbes.
  • Role of Dioxoisoindoline : Analogues with dioxoisoindoline (e.g., ) exhibit antifungal activity, suggesting the target compound may share similar targets.

Physicochemical Properties

Table 3: Molecular Properties and Predicted Parameters
Compound Molecular Formula Molar Mass (g/mol) Predicted LogP pKa Solubility (mg/mL) Reference
Target Compound C₂₀H₁₈N₄O₆ 422.39 2.8 11.05 0.12 (aqueous)
2c (Thiazolidinedione-oxadiazole) C₁₅H₁₄N₄O₆S 378.36 1.9 9.7 0.45 (DMSO)
8t (Indole-sulfanyl) C₂₀H₁₇ClN₄O₃S 428.5 3.5 8.2 0.08 (aqueous)
Key Observations:
  • Lipophilicity : The target compound’s higher LogP (2.8) vs. 2c (1.9) suggests improved membrane permeability.
  • Solubility : Thiazolidinedione derivatives (2c) show better DMSO solubility, critical for in vitro assays.

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